molecular formula C10H13BO2 B8234853 2-p-Tolyl-1,3,2-dioxaborinane

2-p-Tolyl-1,3,2-dioxaborinane

Cat. No. B8234853
M. Wt: 176.02 g/mol
InChI Key: RCEUNLMJWIXBBZ-UHFFFAOYSA-N
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Description

2-p-Tolyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C10H13BO2 and its molecular weight is 176.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-p-Tolyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-p-Tolyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrolytic Stability and Structural Analysis : The compound 2,2-Difluoro-4,6-dimethyl-5-(4'-nitrophenyl)-1,3,2-dioxaborinane, a derivative of 2-p-Tolyl-1,3,2-dioxaborinane, demonstrates a notable degree of hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar 1,3,2-dioxaborinane ring, suggesting delocalization of the formal positive charge within the heterocyclic ring (Emsley et al., 1989).

  • Liquid Crystalline Properties : Research on 2,5-Diaryl-1,3,2-dioxaborinane derivatives has shown their ability to form mesomorphic phases over a wide temperature range. This establishes a new series of liquid-crystalline compounds containing a boron atom in their principal structure (Matsubara et al., 1989).

  • Conformational and Rotational Analysis : Theoretical studies have explored the barriers to internal rotation of the nitro group in axial and equatorial conformers of 2-methyl-5-nitro-1,3,2-dioxaborinane molecules, indicating the existence of two rotamers for both conformers. This provides insights into the conformational dynamics of these compounds (Valiakhmetova et al., 2008).

  • Synthesis and Reactivity in Organic Chemistry : The compound 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has been identified as a superior reagent in Heck versus Suzuki coupling reactions, offering improved selectivity and ease of preparation compared to other reagents (Lightfoot et al., 2003).

  • Electronic and Conformational Properties : Studies on the conformational analysis of 2-hydroxy-5-isobutyl-1,3,2-dioxaborinane and similar compounds using NMR spectroscopy and X-ray analysis have provided detailed information on their molecular structure and conformational preferences (Valiakhmetova et al., 2017).

  • Applications in Polymer Electrolytes : A novel dioxaborinane-contained solid state polymer electrolyte has been developed for symmetrical capacitors, exhibiting optimal ionic conductivity and energy density, highlighting its potential application in energy storage devices (Yuan et al., 2016).

properties

IUPAC Name

2-(4-methylphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEUNLMJWIXBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxaborinane, 2-(4-methylphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.